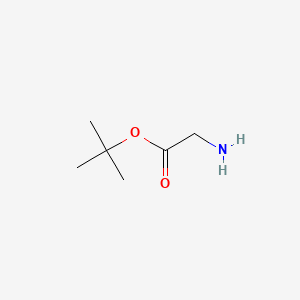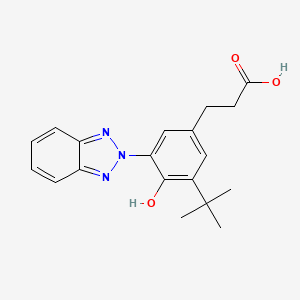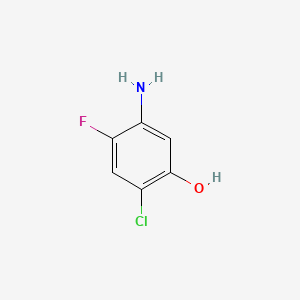
3-Bromobutyric acid
Vue d'ensemble
Description
3-Bromobutyric acid is a clear colorless to yellow liquid . It has a molecular formula of CH3CHBrCH2COOH . It has been used in the synthesis of β-butyrolactone, a monomer for a naturally occurring polyester, D-poly-β-hydroxybutyrate . It has also been used to investigate the effect of halo acids on the activity of aspartate aminotransferase isoenzymes in their pyridoxamine form .
Synthesis Analysis
3-Bromobutyric acid has been used in the synthesis of β-butyrolactone, a monomer for a naturally occurring polyester, D-poly-β-hydroxybutyrate . It has also been used in the synthesis of optically active β-lactones .Molecular Structure Analysis
The molecular structure of 3-Bromobutyric acid is CH3CHBrCH2COOH . The molecular weight is 167.001 Da .Chemical Reactions Analysis
3-Bromobutyric acid has been used in various chemical reactions. For instance, it has been used in the synthesis of β-butyrolactone, a monomer for a naturally occurring polyester, D-poly-β-hydroxybutyrate . It has also been used to investigate the effect of halo acids on the activity of aspartate aminotransferase isoenzymes in their pyridoxamine form .Physical And Chemical Properties Analysis
3-Bromobutyric acid has a refractive index of n20/D 1.476 and a density of 1.57 g/mL at 20 °C (lit.) . It is a clear colorless to yellow liquid .Applications De Recherche Scientifique
Here is an analysis of some scientific research applications of 3-Bromobutyric acid:
Synthesis of β-Butyrolactone
3-Bromobutyric acid is utilized in the synthesis of β-butyrolactone, which is a monomer for a naturally occurring polyester known as D-poly-β-hydroxybutyrate. This application is significant in the field of biodegradable plastics and polymers .
Enzyme Activity Investigation
Researchers have used 3-Bromobutyric acid to investigate the effect of halo acids on the activity of aspartate aminotransferase isoenzymes in their pyridoxamine form. This study contributes to our understanding of enzyme behavior and function .
Thermochemical Degradation Studies
The compound has been employed in controlled thermal degradation studies of high-molecular-weight poly-3-hydroxybutyrate (PHB) in various solvents. This research aids in understanding the stability and degradation properties of biopolymers .
Safety And Hazards
Propriétés
IUPAC Name |
3-bromobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIUIAZIUDPZIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromobutyric acid | |
CAS RN |
2623-86-1 | |
| Record name | 3-Bromobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2623-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-bromobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary synthetic application of 3-Bromobutyric acid?
A1: 3-Bromobutyric acid is a valuable reagent in organic synthesis, particularly for creating chiral β-methyl carboxylic acids. [] It serves as a three-carbon homologating agent, allowing chemists to extend carbon chains and build complex molecules.
Q2: How is 3-Bromobutyric acid typically synthesized?
A2: There are several synthesis routes for 3-Bromobutyric acid. Two common methods include:
- Ring-closure of 3-bromobutyric acid: This method utilizes sodium carbonate to achieve the cyclization. []
- Hydrogenation of Diketene: Diketene can be hydrogenated to produce 3-Bromobutyric acid. []
Q3: Can enantiomerically pure forms of 3-Bromobutyric acid be obtained?
A3: Yes, both (R)- and (S)-enantiomers of 3-Bromobutyric acid can be synthesized. This is typically achieved using enantiomerically pure starting materials like (R)- or (S)-3-bromobutyric acid. These can be obtained through resolution with (S)-1-(1-Naphthyl)ethylamine. [] Alternatively, asymmetric synthesis methods, like those using chiral iron acetyl complexes or asymmetric hydrogenation with chiral ruthenium catalysts, can be employed. []
Q4: Has 3-Bromobutyric acid been used in the synthesis of any biologically relevant molecules?
A4: Yes, derivatives of 3-Bromobutyric acid have been used in the synthesis of β-lactam antibiotics. For example, the reaction of N-[(o-nitrophenyl)sulfenyl]-L-threonine with 4-bromobenzenesulfonyl chloride yields a β-lactone, which can be deprotected to obtain the L-threonine β-lactone. This β-lactone serves as a precursor to the antibiotic SQ 26,517. []
Q5: Are there any safety concerns associated with handling 3-Bromobutyric acid?
A5: 3-Bromobutyric acid is considered a potential carcinogen and should be handled with caution. Proper personal protective equipment should always be worn when working with this compound. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1329910.png)






![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B1329921.png)





